2-Chlorobenzophenone
2-Chlorobenzophenone
Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols is spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols is spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols.
Brand Name:
Vulcanchem
CAS No.:
5162-03-8
VCID:
VC21155480
InChI:
InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
SMILES:
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Molecular Formula:
C13H9ClO
Molecular Weight:
216.66 g/mol
2-Chlorobenzophenone
CAS No.: 5162-03-8
Cat. No.: VC21155480
Molecular Formula: C13H9ClO
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Thermodynamics of formation of inclusion complex between 2-chlorobenzophenone and cyclomaltoheptaose (β-cyclodextrin) has been investigated by UV-Vis spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols is spectroscopy and reversed-phase liquid chromatography. 2-Chlorobenzophenone undergoes reduction in the presence of LiAlH4 and (R)-(-)-2-(2-iso-indolinyl)butan-1-ol to afford the corresponding benzhydrols. |
|---|---|
| CAS No. | 5162-03-8 |
| Molecular Formula | C13H9ClO |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | (2-chlorophenyl)-phenylmethanone |
| Standard InChI | InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H |
| Standard InChI Key | VMHYWKBKHMYRNF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
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